molecular formula C16H11N5O4S2 B14127996 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B14127996
M. Wt: 401.4 g/mol
InChI Key: DPPMYWONTKUJQZ-UHFFFAOYSA-N
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Description

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazolo[5,4-b]pyridine moiety, a tetrahydropyrimidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic conditions to form the tetrahydropyrimidine ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-b]pyridine Derivatives: Compounds with similar thiazolo[5,4-b]pyridine cores but different substituents.

    Tetrahydropyrimidine Derivatives: Compounds with similar tetrahydropyrimidine rings but different functional groups.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H11N5O4S2

Molecular Weight

401.4 g/mol

IUPAC Name

2,4-dioxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C16H11N5O4S2/c22-13-12(8-18-16(23)20-13)27(24,25)21-10-4-1-3-9(7-10)14-19-11-5-2-6-17-15(11)26-14/h1-8,21H,(H2,18,20,22,23)

InChI Key

DPPMYWONTKUJQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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